Fmoc-L-Cys(SIT)-OH

Description

The exact mass of the compound Fmoc-L-Cys(SIT)-OH is 445.13815069 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-L-Cys(SIT)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Cys(SIT)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

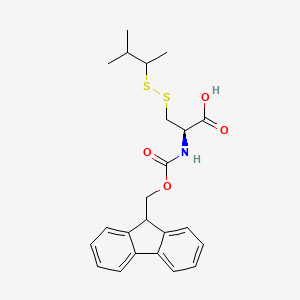

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutan-2-yldisulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4S2/c1-14(2)15(3)30-29-13-21(22(25)26)24-23(27)28-12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t15?,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPKLVSLCQPEHS-FXMQYSIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C)SSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-Cys(SIT)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-S-(sec-isoamylthio)-L-cysteine, commonly known as Fmoc-L-Cys(SIT)-OH. This document is intended for researchers, scientists, and professionals in the fields of peptide chemistry and drug development, offering in-depth information on its properties, synthesis, and applications in solid-phase peptide synthesis (SPPS).

Introduction

Fmoc-L-Cys(SIT)-OH is a protected amino acid derivative of L-cysteine, designed for use in Fmoc-based solid-phase peptide synthesis. The cysteine thiol group is protected by a sec-isoamylthio (SIT) group, a disulfide-based protecting group that offers significant advantages in the synthesis of cysteine-containing peptides. The SIT group provides robust protection during peptide chain elongation and is readily removed under mild reductive conditions, offering orthogonality with the standard acid-labile side-chain protecting groups used in Fmoc/tBu chemistry.

The development of the SIT protecting group addresses some of the limitations of other cysteine protecting groups, such as the commonly used S-tert-butylthio (StBu) group, by offering faster and more efficient deprotection.[1]

Chemical and Physical Properties

Fmoc-L-Cys(SIT)-OH is a white to off-white solid, soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[2]

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₇NO₄S₂ | [3][4] |

| Molecular Weight | 445.59 g/mol | [3][4] |

| CAS Number | 2545642-31-5 | [3] |

| Appearance | White to off-white powder | [2] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of Fmoc-L-Cys(SIT)-OH

The synthesis of Fmoc-L-Cys(SIT)-OH is a multi-step process that begins with the Fmoc protection of L-cystine, followed by reduction and subsequent reaction with an activated form of sec-isoamyl mercaptan.[2]

Experimental Protocol for Synthesis

The following protocol is adapted from the supporting information of Chakraborty et al., Org. Lett. 2020.

Step 1: Synthesis of bis-Fmoc-Cystine

-

Dissolve L-cystine in an aqueous solution.

-

Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in acetone dropwise while maintaining the pH at 9-9.5 with aqueous K₂CO₃.

-

Stir the reaction at room temperature for 7 hours.

-

Concentrate the mixture under reduced pressure to remove acetone.

-

Extract with DCM to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer with 6M HCl to precipitate bis-Fmoc-Cystine.

-

Filter and dry the precipitate.

Step 2: Synthesis of Fmoc-Cys-OH

-

Dissolve bis-Fmoc-cystine in a mixture of MeCN and H₂O.

-

Add 2M HCl and Zinc dust.

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter to remove excess zinc.

-

Evaporate the solvent and purify to obtain Fmoc-Cys-OH.

Step 3: Synthesis of Fmoc-L-Cys(SIT)-OH

-

Dissolve sec-isoamyl mercaptan in DCM at -50°C.

-

Add N-chlorosuccinimide (NCS) and stir for 15 minutes.

-

In a separate flask, dissolve Fmoc-Cys-OH in THF at -50°C.

-

Quickly add the first mixture to the Fmoc-Cys-OH solution.

-

Stir the reaction mixture for 2 hours at -50°C, then allow it to warm to room temperature.

-

Wash the reaction mixture with acidified water.

-

Collect the organic layer, dry it over MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography using a hexane/EtOAc gradient to yield Fmoc-L-Cys(SIT)-OH as a white solid.

Characterization Data

| Data Type | Observed Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.77 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.4 Hz, 2H), 7.41 (t, J = 7.5 Hz, 2H), 7.32 (t, J = 7.4 Hz, 2H), 5.71 (d, J = 7.8 Hz, 1H), 4.67 (m, 1H), 4.45 (m, 2H), 4.25 (t, J = 7.1 Hz, 1H), 3.21 (dd, J = 14.2, 4.2 Hz, 1H), 3.08 (dd, J = 14.2, 5.2 Hz, 1H), 2.81 (m, 1H), 1.75 (m, 1H), 1.48 (m, 1H), 1.25 (d, J = 6.8 Hz, 3H), 0.95 (m, 6H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 174.4, 156.0, 143.8, 141.3, 127.8, 127.1, 125.2, 120.0, 67.5, 53.2, 51.8, 47.1, 41.9, 33.8, 26.2, 19.8, 16.5, 11.8. |

| Yield | 52.5% |

Data adapted from the supporting information of Chakraborty et al., Org. Lett. 2020.

Application in Solid-Phase Peptide Synthesis

Fmoc-L-Cys(SIT)-OH is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols.[1] The SIT group is stable to the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions for final cleavage from the resin and removal of other side-chain protecting groups (e.g., TFA).[5]

General SPPS Protocol

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide AM resin) in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the desired Fmoc-amino acid (including Fmoc-L-Cys(SIT)-OH) using a suitable coupling reagent (e.g., DIC/OxymaPure or HBTU/DIEA) in DMF.

-

Washing: Wash the resin with DMF.

-

Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

-

Cleavage and Global Deprotection: Treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The Cys(SIT) group remains intact.

Deprotection of the SIT Group

The SIT group is removed under mild reductive conditions, typically using dithiothreitol (DTT). This can be performed either in solution after cleavage from the resin or on-resin before cleavage.[1][6]

On-Resin Deprotection Protocol:

-

After peptide synthesis, wash the peptidyl-resin with DMF.

-

Treat the resin with a solution of DTT (e.g., 50 eq.) and a base (e.g., DIEA, 50 eq.) in DMF.

-

Repeat the treatment as necessary.

-

Wash the resin with DMF and DCM.

-

Proceed with cleavage from the resin.

Solution-Phase Deprotection Protocol:

-

After cleavage and precipitation, dissolve the crude peptide containing the Cys(SIT) group in a suitable buffer (e.g., ammonium bicarbonate).

-

Add a solution of DTT.

-

Monitor the reaction by HPLC or LC-MS.

-

Purify the deprotected peptide by preparative HPLC.

Comparative Data: SIT vs. StBu Deprotection

A key advantage of the SIT protecting group is its significantly faster removal compared to the StBu group.

| Protecting Group | Deprotection Conditions | Time for Complete Removal | Reference |

| Cys(StBu) | DTT in DMF | > 500 min (only 60% removed) | [3] |

| Cys(SIT) | DTT in DMF | 160 min | [3] |

| Cys(StBu) | DTT in DMF with 5% H₂O | 250 min | [3] |

| Cys(SIT) | DTT in DMF with 5% H₂O | < 40 min | [3] |

Visualizations

Chemical Structure of Fmoc-L-Cys(SIT)-OH

Caption: Chemical structure of Fmoc-L-Cys(SIT)-OH.

Synthesis Workflow

References

An In-depth Technical Guide to Fmoc-L-Cys(SIT)-OH: A Key Reagent in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-S-(sec-isoamylthio)-L-cysteine [Fmoc-L-Cys(SIT)-OH], a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex, cysteine-rich peptides. This document details its chemical structure, physicochemical properties, and its application in peptide chemistry, including detailed experimental protocols and workflow visualizations.

Core Concepts and Chemical Properties

Fmoc-L-Cys(SIT)-OH is a derivative of the amino acid L-cysteine, where the alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a sec-isoamylthio (SIT) group.[1][2] This strategic protection scheme allows for its seamless integration into the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis methodology.[3] The Fmoc group provides temporary protection of the N-terminus, which can be cleaved under mild basic conditions, while the SIT group offers semi-permanent protection of the highly reactive cysteine thiol, preventing undesired side reactions during peptide chain elongation.[3]

The SIT protecting group is a disulfide-based moiety that offers distinct advantages over other thiol protecting groups, such as S-tert-butylthio (StBu).[1][3] Notably, the SIT group is sterically less hindered, allowing for more rapid and efficient deprotection under mild reducing conditions.[1][2]

Physicochemical and Structural Data

The key quantitative and qualitative properties of Fmoc-L-Cys(SIT)-OH are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutan-2-yldisulfanyl)propanoic acid | |

| Synonyms | Fmoc-Cys(SIT)-OH, N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(sec-isoamyl mercaptan)-L-cysteine | [1][2] |

| CAS Number | 2545642-31-5 | [1] |

| Molecular Formula | C₂₃H₂₇NO₄S₂ | [1] |

| Molecular Weight | 445.6 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM); poorly soluble in water. | |

| Storage Temperature | 2-8°C | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Fmoc-L-Cys(SIT)-OH into a peptide chain via Fmoc-based SPPS and the subsequent deprotection of the SIT group to liberate the free thiol.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard manual SPPS cycle for the addition of an amino acid, such as Fmoc-L-Cys(SIT)-OH, to a growing peptide chain on a solid support resin (e.g., Wang or Rink Amide resin).

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Cys(SIT)-OH and a suitable coupling agent (e.g., HCTU, HATU) in DMF.

-

Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

To monitor the reaction, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Capping (Optional):

-

If the coupling reaction is incomplete, any unreacted free amines can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.

-

Wash the resin thoroughly with DMF.

5. Final Washing:

-

After a successful coupling step, wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to prepare for the next cycle or final cleavage.

Deprotection of the S-sec-isoamylthio (SIT) Group

The SIT group is selectively removed to expose the cysteine thiol, which is a critical step for subsequent modifications, such as disulfide bond formation. This deprotection is typically performed while the peptide is still attached to the solid support.

1. Resin Preparation:

-

After the completion of peptide synthesis, the resin-bound peptide with the N-terminal Fmoc group either on or off.

-

Wash the resin thoroughly with DMF and then with the reaction buffer (e.g., an aqueous buffer or a mixture of DMF and water).

2. SIT Cleavage:

-

Prepare a deprotection cocktail consisting of a reducing agent, typically dithiothreitol (DTT). A common solution is 50-100 mM DTT in a suitable buffer.

-

The addition of 5% water to the solvent can significantly accelerate the deprotection of the SIT group.[1][2]

-

Add the deprotection solution to the resin.

-

Agitate the mixture at room temperature. The reaction time can vary from less than 40 minutes to a few hours.[1][2] The progress of the deprotection can be monitored by HPLC analysis of a cleaved peptide sample.

-

In a comparative study, the SIT group was completely removed in under 40 minutes with the addition of 5% water, whereas the StBu group required 250 minutes under the same conditions.[1][2]

3. Washing:

-

Once the deprotection is complete, drain the DTT solution.

-

Wash the resin extensively with the reaction buffer to remove the cleaved protecting group and excess DTT.

-

Follow with washes using DMF and DCM.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving Fmoc-L-Cys(SIT)-OH.

Caption: Workflow of a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Caption: Workflow for the deprotection of the sec-isoamylthio (SIT) group.

Conclusion

Fmoc-L-Cys(SIT)-OH is a valuable and versatile reagent for the synthesis of cysteine-containing peptides. Its compatibility with standard Fmoc-SPPS protocols and the efficient, mild deprotection of the SIT group make it a superior choice for the synthesis of complex peptides, including those with multiple disulfide bonds. The detailed protocols and workflows provided in this guide serve as a practical resource for researchers and professionals in the field of peptide chemistry and drug development.

References

The SIT Protecting Group in Peptide Synthesis: A Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity in the final product. This is particularly crucial for complex peptides containing multiple cysteine residues, where the formation of specific disulfide bridges is essential for biological activity. The sec-isoamyl mercaptan (SIT) protecting group has emerged as a valuable tool in the peptide chemist's arsenal, offering distinct advantages over traditional cysteine protecting groups. This technical guide provides an in-depth exploration of the SIT protecting group, its applications, and detailed experimental protocols.

The SIT Protecting Group: A Chemical Overview

The SIT protecting group is a disulfide-based protecting group for the thiol side chain of cysteine.[1][2] It is introduced as a mixed disulfide with the cysteine residue. The chemical structure of the SIT group is derived from sec-isoamyl mercaptan (3-methyl-2-butanethiol).[2][3]

The SIT group is designed to be stable during the standard cycles of solid-phase peptide synthesis (SPPS), particularly under the basic conditions required for Fmoc group removal (e.g., piperidine treatment) and the acidic conditions used for Boc group removal.[4][5] Its key feature is its lability under mild reductive conditions, which allows for orthogonal deprotection strategies in the presence of other protecting groups.[2][6]

Advantages of the SIT Protecting Group

The SIT protecting group offers several key advantages over other commonly used cysteine protecting groups, such as S-tert-butyl (StBu) and S-trityl (Trt).

-

Mild and Efficient Cleavage: The SIT group is readily cleaved by reducing agents like dithiothreitol (DTT) under mild conditions.[1][2] This is in contrast to the often sluggish and incomplete removal of the StBu group.[2]

-

Orthogonality: The reductive cleavage of the SIT group is orthogonal to the acidic cleavage of Trt, Mmt, and tert-butyl-based side-chain protecting groups, as well as the basic cleavage of the Fmoc group.[3][4] This orthogonality is critical for the regioselective formation of multiple disulfide bonds.

-

Reduced Racemization: Studies have shown that the use of Fmoc-Cys(SIT)-OH in peptide synthesis leads to less racemization compared to Fmoc-Cys(StBu)-OH and Fmoc-Cys(Trt)-OH.[2]

-

Enhanced Stability: The SIT group exhibits high stability towards the piperidine solutions used for Fmoc deprotection in SPPS, a notable advantage over groups like S-2,6-dimethoxybenzyl (S-DMP) which can be prematurely cleaved.[1][5]

Quantitative Performance Data

The performance of the SIT protecting group has been quantitatively compared to other protecting groups, particularly StBu.

Table 1: Comparative Deprotection Kinetics of Cys(SIT) vs. Cys(StBu)

| Protecting Group | Deprotection Conditions | Time for Complete Removal |

| SIT | DTT in MeCN | 160 minutes |

| StBu | DTT in MeCN | > 500 minutes (only 60% removed) |

| SIT | DTT in MeCN with 5% H₂O | < 40 minutes |

| StBu | DTT in MeCN with 5% H₂O | 250 minutes |

Data sourced from a comparative study monitoring deprotection by HPLC.[4][7]

Table 2: Racemization Study Summary

| Cysteine Derivative | Racemization Level |

| Fmoc-Cys(SIT)-OH | Lower |

| Fmoc-Cys(StBu)-OH | Higher |

| Fmoc-Cys(Trt)-OH | Higher (in some instances) |

Qualitative summary based on findings that SIT-protected peptides consistently showed lesser racemization than StBu-protected peptides.[2]

Experimental Protocols

Synthesis of Fmoc-Cys(SIT)-OH

This protocol describes the synthesis of the Fmoc-Cys(SIT)-OH building block for use in SPPS.

Materials:

-

Fmoc-Cys-OH

-

N-chlorosuccinimide (NCS)

-

sec-isoamyl mercaptan (3-methyl-2-butanethiol)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve NCS (2.1 eq.) in DCM at -50°C.

-

Add sec-isoamyl mercaptan (2.0 eq.) to the NCS solution and stir for 15 minutes at -50°C.

-

In a separate flask, dissolve Fmoc-Cys-OH (1.0 eq.) in THF at -50°C.

-

Quickly pour the thiol/NCS mixture into the stirring solution of Fmoc-Cys-OH.

-

Stir the reaction mixture for 2 hours at -50°C.

-

Allow the reaction to warm to room temperature.

-

Wash the reaction mixture three times with acidified water.

-

Collect the organic layer, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of n-Hexane/EtOAc to afford pure Fmoc-Cys(SIT)-OH.[8]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(SIT)-OH

This protocol outlines the general steps for incorporating Fmoc-Cys(SIT)-OH into a peptide sequence using a standard Fmoc/tBu SPPS strategy.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-Cys(SIT)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

-

OxymaPure® or other coupling additive

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

-

Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute, drain, and then treat again for 6 minutes to remove the Fmoc group.

-

Wash the resin thoroughly with DMF.

-

Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF. Add this solution to the resin and couple for 30-40 minutes at room temperature. For Fmoc-Cys(SIT)-OH, use the same coupling procedure.

-

Wash the resin with DMF.

-

Repeat steps 2-5 for each amino acid in the sequence.

-

After the final coupling, perform a final Fmoc deprotection (optional, depending on the desired N-terminus).

-

Wash the resin with DMF, then DCM, and dry the peptidyl-resin.

-

Cleavage from Resin: Treat the dried peptidyl-resin with the cleavage cocktail (TFA/H₂O/TIS) for 1-2 hours at room temperature. Note: The SIT group is stable to this cleavage cocktail.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Lyophilize the crude peptide.[8]

Cleavage of the SIT Protecting Group

This protocol describes the removal of the SIT group from the purified peptide.

Materials:

-

SIT-protected peptide

-

Dithiothreitol (DTT)

-

Acetonitrile (MeCN)

-

Water (optional)

-

Buffer (e.g., ammonium acetate)

Procedure:

-

Dissolve the SIT-protected peptide in a suitable solvent system, such as a mixture of acetonitrile and an aqueous buffer.

-

Add DTT (typically 10-20 equivalents) to the peptide solution.

-

To accelerate the reaction, 5% water can be added to the reaction mixture if a non-aqueous solvent like MeCN is used.[4][7]

-

Monitor the reaction by HPLC until the deprotection is complete.

-

Purify the deprotected peptide by preparative HPLC.

Visualizing Workflows and Mechanisms

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Workflow for SPPS using Fmoc-Cys(SIT)-OH.

Diagram 2: Reductive Cleavage of the SIT Group```dot

References

- 1. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bot Detection [iris-biotech.de]

- 5. Bot Detection [iris-biotech.de]

- 6. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]

- 7. Bot Detection [iris-biotech.de]

- 8. digital.csic.es [digital.csic.es]

Fmoc-L-Cys(SIT)-OH: A Technical Guide to its Mechanism of Action in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Fmoc-L-Cys(SIT)-OH is a protected amino acid derivative crucial for the synthesis of complex peptides, particularly those containing multiple cysteine residues. Its "mechanism of action" is not pharmacological but rather chemical, revolving around its role as a key building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide details the function of its constituent protecting groups, the principle of orthogonality that governs its use, and its advantages over other cysteine protection strategies. We provide a comparative analysis of deprotection kinetics, detailed experimental protocols, and visual diagrams of the underlying chemical processes to offer a comprehensive resource for researchers in peptide chemistry and drug development.

Introduction: The Role of Cysteine Protection in Peptide Synthesis

Cysteine is a unique amino acid due to its thiol (-SH) side chain.[1] This thiol group is highly nucleophilic and prone to oxidation, which can lead to the formation of unintended disulfide bonds during peptide synthesis.[1] To prevent such side reactions and allow for the controlled formation of specific disulfide bridges in the final peptide, the thiol group must be temporarily masked with a protecting group. Fmoc-L-Cys(SIT)-OH is an L-cysteine derivative designed for this purpose, where the alpha-amino group is protected by a Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain thiol is protected by a sec-isoamyl mercaptan (SIT) group.[2][3] This dual protection allows for its seamless integration into the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[1][2]

The Core Mechanism: An Orthogonal Protection Strategy

The utility of Fmoc-L-Cys(SIT)-OH in SPPS is based on the principle of orthogonal protection . This strategy employs multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[1][4] In the context of Fmoc-L-Cys(SIT)-OH, three layers of orthogonality are at play:

-

N-α-Fmoc Group: Protects the amino terminus of the cysteine. It is a temporary protecting group, removed at each cycle of peptide chain elongation using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1][5]

-

S-SIT Group: Protects the cysteine thiol side chain. This disulfide-based group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final peptide cleavage from the resin.[3][5] It is selectively removed by treatment with reducing agents, such as dithiothreitol (DTT).[2][3]

-

Side-Chain and Linker Groups (e.g., tBu, Trt): Other amino acids in the peptide chain have their reactive side chains protected by acid-labile groups (like tert-butyl). The final peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), which also removes these acid-labile groups.[1][6]

This multi-layered orthogonal system provides the precise control needed for synthesizing complex peptides with multiple disulfide bonds.[2][3]

Figure 1. Orthogonal deprotection scheme for Fmoc-L-Cys(SIT)-OH.

Mechanism of Deprotection

Fmoc Group Removal

The Fmoc group is removed via a base-catalyzed elimination reaction (E1cB mechanism). Piperidine acts as the base, abstracting the acidic proton from the fluorenyl ring system. This induces the collapse of the molecule, releasing the free N-terminal amine, carbon dioxide, and dibenzofulvene, which is subsequently scavenged by piperidine.

Figure 2. Simplified workflow for Fmoc group removal.

SIT Group Removal

The SIT group is a disulfide-based protecting group. Its removal is achieved through a thiol-disulfide exchange reaction with a reducing agent like DTT. DTT reduces the disulfide bond connecting the SIT group to the cysteine sulfur, releasing the free cysteine thiol and the sec-isoamyl mercaptan. This reaction is typically performed after the peptide has been assembled and cleaved from the resin, allowing for controlled disulfide bond formation.

Figure 3. Reductive cleavage of the SIT protecting group.

Quantitative Data: Deprotection Kinetics

A key advantage of the SIT group over the more traditional S-tert-butylthio (StBu) group is its faster deprotection rate.[1] The SIT group is sterically less hindered, facilitating easier access for the reducing agent.[2] Comparative studies have demonstrated significantly faster removal of the SIT group with DTT.

| Protecting Group | Reductant System | Time for Complete Deprotection | Reference |

| Cys(SIT) | DTT in Solution | 160 minutes | [2][3] |

| Cys(StBu) | DTT in Solution | > 500 minutes (only 60% removed) | [2][3] |

| Cys(SIT) | DTT in Solution + 5% H₂O | < 40 minutes | [2][3] |

| Cys(StBu) | DTT in Solution + 5% H₂O | 250 minutes | [2][3] |

Table 1: Comparative deprotection rates of SIT and StBu groups.

The addition of 5% water accelerates the deprotection for both groups, but the relative advantage of SIT is maintained.[2][3] This rapid and clean deprotection is highly advantageous for the synthesis of complex, multi-disulfide-bridged peptides.

Experimental Protocols

General Protocol for Fmoc-SPPS Amino Acid Coupling

This protocol describes a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support.

-

Resin Preparation: Start with a suitable resin (e.g., Fmoc-Rink Amide AM resin). Swell the resin in DMF (3 x 1 min).[5]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 7 min). Wash thoroughly with DMF.[5]

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), a coupling reagent such as DIC (3 equivalents), and an activator like OxymaPure (3 equivalents) in DMF.[5]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 30-40 minutes at room temperature.[5]

-

Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM, 3 x 1 min) to remove excess reagents and byproducts.[5]

-

Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol for SIT Group Deprotection

This procedure is typically performed on the purified, fully assembled peptide in solution after cleavage from the resin.

-

Peptide Dissolution: Dissolve the SIT-protected peptide in a suitable buffer, such as aqueous ammonium bicarbonate.

-

Reducing Agent Preparation: Prepare a solution of Dithiothreitol (DTT) in the same buffer. A typical final concentration is 10-50 mM DTT.

-

Reduction Reaction: Add the DTT solution to the peptide solution. The reaction progress can be monitored by HPLC.

-

Reaction Monitoring: As shown in Table 1, the reaction time can vary. For Fmoc-Cys(SIT)-OH, complete deprotection is expected within approximately 40 minutes if 5% water is present in the solvent system.[2]

-

Purification: Once the reaction is complete, the deprotected peptide can be purified from the excess DTT and byproducts using reverse-phase HPLC.

Synthesis of Fmoc-L-Cys(SIT)-OH

The synthesis of the building block itself begins with L-cystine.[7]

-

Fmoc Protection: L-cystine is reacted with an Fmoc-donating reagent (e.g., Fmoc-OSu) under basic aqueous conditions to yield bis-Fmoc-cystine.[7]

-

Reduction: The disulfide bond of bis-Fmoc-cystine is reduced, typically using zinc powder and hydrochloric acid, to produce two molecules of Fmoc-L-cysteine.[7]

-

Thiol Addition (S-S Bond Formation): The thiol group of Fmoc-L-cysteine is reacted with an activated form of sec-isoamyl mercaptan to form the final disulfide-protected product, Fmoc-L-Cys(SIT)-OH.[7]

Figure 4. Synthetic pathway for Fmoc-L-Cys(SIT)-OH.

Conclusion

Fmoc-L-Cys(SIT)-OH operates as a highly efficient and versatile building block in modern peptide synthesis. Its mechanism of action is defined by a robust orthogonal protection scheme that allows for the precise and controlled incorporation of cysteine into synthetic peptides. The superior deprotection kinetics of the SIT group compared to other disulfide-based protecting groups like StBu makes it an invaluable tool for researchers developing complex, cysteine-rich peptides for therapeutic and scientific applications. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important chemical reagent.

References

Fmoc-L-Cys(SIT)-OH: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of N-α-Fmoc-S-(sec-isoamylthio)-L-cysteine [Fmoc-L-Cys(SIT)-OH], a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for complex peptides containing multiple disulfide bonds. This document provides a comprehensive overview of its chemical properties, advantages in orthogonal protection strategies, and detailed experimental protocols for its use.

Core Properties of Fmoc-L-Cys(SIT)-OH

Fmoc-L-Cys(SIT)-OH is a derivative of the amino acid L-cysteine, featuring the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group and a sec-isoamylthio (SIT) group protecting the sulfhydryl side chain.

| Property | Value |

| CAS Number | 2545642-31-5 |

| Molecular Formula | C₂₃H₂₇NO₄S₂ |

| Molecular Weight | 445.59 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

The SIT Protecting Group: A Strategic Advantage in Peptide Synthesis

The sec-isoamylthio (SIT) group is a disulfide-based protecting group designed for the protection of the cysteine thiol. Its primary advantage lies in its facile and complete removal under mild reducing conditions, offering a significant improvement over the more sterically hindered and slowly cleaved S-tert-butylthio (StBu) group.[1] This feature is particularly critical in the synthesis of peptides with multiple disulfide bridges, where orthogonal protection and selective deprotection are paramount.

The deprotection of the SIT group is typically achieved using dithiothreitol (DTT). Kinetic studies have demonstrated the superior deprotection efficiency of the SIT group compared to the StBu group.

| Protecting Group | Deprotection Time (with DTT) | Deprotection Time (with DTT and 5% H₂O) |

| SIT | 160 minutes (complete removal) | < 40 minutes (complete removal) |

| StBu | 500 minutes (~60% removal) | 250 minutes (complete removal) |

This rapid and clean deprotection under mild conditions minimizes the risk of side reactions and damage to the peptide chain, enhancing the overall yield and purity of the final product.

Orthogonal Protection Strategy for Multi-Disulfide Peptides

The synthesis of peptides with multiple, specific disulfide bonds requires a strategy of orthogonal protection, where different cysteine residues are protected by groups that can be removed under distinct conditions. Fmoc-L-Cys(SIT)-OH is an excellent component of such strategies, often used in conjunction with other protecting groups like trityl (Trt), acetamidomethyl (Acm), or tert-butyl (tBu).

References

Fmoc-L-Cys(SIT)-OH: A Technical Guide to Solubility and Stability for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Cys(SIT)-OH is a protected amino acid derivative crucial for the synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds. The sec-isoamyl mercaptan (SIT) protecting group on the cysteine thiol offers unique advantages in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth analysis of the solubility and stability of Fmoc-L-Cys(SIT)-OH, supported by experimental data and protocols to facilitate its effective use in research and drug development.

Core Properties of Fmoc-L-Cys(SIT)-OH

| Property | Value |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(sec-isoamyl mercaptan)-L-cysteine |

| Synonyms | Fmoc-Cys(SIT)-OH, N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-((3-methylbutan-2-yl)thio)-L-cysteine |

| CAS Number | 2545642-31-5 |

| Molecular Formula | C23H27NO4S2 |

| Molecular Weight | 445.59 g/mol |

| Appearance | Typically a white to off-white powder[1] |

| Storage Temperature | 2-8°C[2] |

Solubility Profile

| Solvent | Abbreviation | Solubility | Notes |

| N,N-Dimethylformamide | DMF | Soluble[1] | A common solvent for SPPS; a related compound, Fmoc-L-cysteic acid, is soluble at 0.5 mmol/mL, suggesting a potentially similar solubility range.[3] |

| N-Methyl-2-pyrrolidone | NMP | Soluble | Another widely used polar aprotic solvent in SPPS. |

| Dichloromethane | DCM | Soluble[1] | Often used in SPPS, particularly for resin swelling and some coupling reactions. |

| Water | H2O | Poorly soluble[1] | As expected for a large, protected amino acid. |

Stability Data

The stability of Fmoc-L-Cys(SIT)-OH is a critical factor in its successful application in peptide synthesis. The SIT protecting group is designed to be stable under the basic conditions of Fmoc deprotection while being readily cleavable under specific reductive conditions.

Stability in Solid-Phase Peptide Synthesis (SPPS)

The SIT protecting group is fully compatible with the widely used Fmoc/tBu (tert-butyl) SPPS methodology.[4] It demonstrates high stability under the standard conditions used for the removal of the Fmoc group.

| Condition | Stability |

| 20% Piperidine in DMF | Stable |

| Trifluoroacetic acid (TFA) based cleavage cocktails (e.g., TFA/TIS/H2O) | Stable |

Deprotection Kinetics of the SIT Group

A key feature of the SIT group is its lability under mild reductive conditions, allowing for orthogonal deprotection strategies in the synthesis of peptides with multiple disulfide bonds. The deprotection is significantly faster compared to the commonly used S-tert-butylthio (StBu) group.[2]

| Reducing Agent | Protecting Group | Time for Complete Deprotection |

| Dithiothreitol (DTT) | Fmoc-Cys(SIT)-OH | 160 minutes |

| Dithiothreitol (DTT) | Fmoc-Cys(StBu)-OH | > 500 minutes (only 60% removed) |

| DTT with 5% Water | Fmoc-Cys(SIT)-OH | < 40 minutes[2] |

| DTT with 5% Water | Fmoc-Cys(StBu)-OH | 250 minutes |

Experimental Protocols

General Protocol for Dissolving Fmoc-L-Cys(SIT)-OH for SPPS

Objective: To prepare a solution of Fmoc-L-Cys(SIT)-OH for coupling in solid-phase peptide synthesis.

Materials:

-

Fmoc-L-Cys(SIT)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Vortex mixer

-

Appropriate glassware (e.g., vial or flask)

Procedure:

-

Weigh the required amount of Fmoc-L-Cys(SIT)-OH in a clean, dry vial.

-

Add the calculated volume of DMF to achieve the desired concentration (typically 0.2 to 0.5 M for SPPS).

-

Gently swirl or vortex the vial until the solid is completely dissolved. The solution should be clear and free of particulates.

-

The solution is now ready for the activation step prior to coupling to the resin-bound peptide.

Experimental Workflow for SIT Group Deprotection

Objective: To selectively remove the SIT protecting group from a cysteine residue in a synthesized peptide.

Materials:

-

Peptide with Cys(SIT) residue

-

Dithiothreitol (DTT)

-

Solvent (e.g., DMF or a buffered aqueous solution)

-

High-Performance Liquid Chromatography (HPLC) system for monitoring

Procedure:

-

Dissolve the SIT-protected peptide in the chosen solvent.

-

Add a solution of DTT (typically a 10- to 20-fold molar excess over the peptide).

-

If using an organic solvent, the addition of a small percentage of water (e.g., 5%) can accelerate the reaction.[2]

-

Monitor the progress of the deprotection by HPLC until the starting material is consumed.

-

Purify the deprotected peptide using standard chromatographic techniques.

Visualizations

References

A Deep Dive into Cysteine Protection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cysteine-containing peptides is a cornerstone of drug discovery and development, enabling the creation of complex therapeutics, including constrained peptides and antibody-drug conjugates. The unique reactivity of the cysteine thiol group necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and to direct the formation of specific disulfide bonds. This technical guide provides an in-depth overview of the core principles and practical applications of cysteine protecting groups in SPPS, with a focus on commonly used groups, orthogonal protection strategies, and detailed experimental considerations.

The Critical Role of Cysteine Protecting Groups

The sulfhydryl group of cysteine is highly nucleophilic and susceptible to oxidation, alkylation, and other undesired modifications under the conditions used for peptide synthesis.[1][2] Protecting this functional group is therefore essential to ensure the integrity of the peptide chain and to achieve the desired final product. The choice of a suitable protecting group is dictated by the overall synthetic strategy, particularly the requirements for forming single or multiple disulfide bonds.[3][4]

An ideal cysteine protecting group should be:

-

Stable to the repeated cycles of Nα-deprotection and coupling during SPPS.

-

Orthogonal to the Nα-protecting group (e.g., Fmoc) and other side-chain protecting groups, allowing for its selective removal without affecting other parts of the peptide.

-

Cleavable under mild conditions that do not degrade the peptide.

-

Associated with minimal side reactions , such as racemization, during its introduction and removal.[2]

Key Cysteine Protecting Groups in Fmoc-SPPS

The Fmoc/tBu strategy is the most prevalent method in modern SPPS.[5][6] In this context, a variety of cysteine protecting groups have been developed, each with distinct properties and applications. The most commonly employed groups are the Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu) groups.

Trityl (Trt) Group

The Trityl group is a highly popular choice for routine synthesis of peptides containing free thiols.[3][7] It is an acid-labile protecting group, typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[1][3][7]

-

Advantages:

-

Disadvantages:

-

The high stability of the trityl cation can lead to incomplete deprotection. The use of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is crucial to prevent re-attachment of the Trt group to the thiol.[3][8]

-

The hydrophobicity of the Trt group can sometimes impact peptide solubility.[9]

-

Can lead to racemization during coupling, although this can be minimized by using specific coupling reagents and conditions.[10]

-

Acetamidomethyl (Acm) Group

The Acm group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS, making it an excellent choice for strategies requiring orthogonal protection.[3][11] This stability allows for the purification of the Acm-protected peptide before the formation of disulfide bonds.

-

Advantages:

-

Disadvantages:

-

Requires a separate deprotection step, typically using reagents like mercury(II) acetate, silver trifluoromethanesulfonate, or iodine.[3] The use of heavy metals can be a concern for pharmaceutical applications.

-

Iodine-mediated deprotection can lead to side reactions with other sensitive residues like tryptophan and methionine if they are not adequately protected.[3]

-

tert-Butyl (tBu) Group

Similar to the Acm group, the tBu group is stable to TFA and provides an orthogonal protection strategy.[3][10] It is particularly useful in the synthesis of peptides with multiple disulfide bridges.

-

Advantages:

-

Disadvantages:

Quantitative Data on Cysteine Protecting Groups

The selection of a protecting group is often guided by its relative stability and the efficiency of its removal. The following table summarizes key quantitative aspects of the most common cysteine protecting groups used in Fmoc-SPPS.

| Protecting Group | Structure | Cleavage Conditions | Deprotection Yield | Key Considerations |

| Trityl (Trt) | Triphenylmethyl | 95% TFA with scavengers (e.g., TIS, H₂O, EDT) | Generally high, but can be sequence-dependent. | Prone to incomplete cleavage without sufficient scavengers. Can increase hydrophobicity. |

| Acetamidomethyl (Acm) | CH₃CONHCH₂- | I₂, Hg(OAc)₂, AgOTf | Variable depending on the method and peptide sequence. | Orthogonal to Trt and tBu. Requires a separate deprotection step. Iodine can oxidize sensitive residues. |

| tert-Butyl (tBu) | (CH₃)₃C- | Hg(OAc)₂, HF, TMSBr/TFA | Generally good with appropriate reagents. | Orthogonal to Trt and Acm. Cleavage conditions can be harsh. |

| 4-Methoxytrityl (Mmt) | 4-CH₃O-C₆H₄-(C₆H₅)₂C- | 1-2% TFA in DCM | High | More acid-labile than Trt, allowing for selective on-resin deprotection. |

| S-tert-butylthio (StBu) | (CH₃)₃CS- | Reduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines (e.g., TCEP) | High | Orthogonal to acid-labile groups. Cleavage is performed under reducing conditions. |

Orthogonal Protection Strategies for Disulfide Bond Formation

The synthesis of peptides with multiple, specific disulfide bonds requires a sophisticated approach known as orthogonal protection. This strategy involves using a set of protecting groups that can be removed selectively under different chemical conditions, allowing for the stepwise formation of each disulfide bridge.[1][13]

A common orthogonal strategy for a two-disulfide-bonded peptide might involve protecting one pair of cysteines with the acid-labile Trt group and the other pair with the TFA-stable Acm group.[3]

Caption: Orthogonal protection strategy for forming two disulfide bonds.

Experimental Protocols

General Protocol for Fmoc-SPPS of Cysteine-Containing Peptides

Solid-phase peptide synthesis is a cyclical process involving the repeated steps of Nα-Fmoc deprotection and amino acid coupling.[1][14]

-

Resin Swelling: The resin is swelled in a suitable solvent (e.g., DMF) for 30-60 minutes.

-

First Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin.

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) and coupled to the free N-terminus. To minimize racemization of cysteine residues, it is recommended to use coupling conditions that are acidic or neutral.[3][15]

-

Washing: The resin is washed with DMF.

-

Repeat: Steps 3-6 are repeated until the desired peptide sequence is assembled.

Protocol for Trityl (Trt) Group Removal and Peptide Cleavage

-

Resin Preparation: The peptidyl resin is washed with DCM and dried under vacuum.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically consisting of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). The scavengers are essential to prevent side reactions.[16]

-

Cleavage Reaction: The resin is treated with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.

-

Peptide Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.

Protocol for On-Resin Disulfide Bond Formation using Mmt Group

The 4-methoxytrityl (Mmt) group is significantly more acid-labile than the Trt group, allowing for its selective removal while the peptide is still attached to the resin.

-

Selective Mmt Deprotection: The peptidyl resin containing Cys(Mmt) residues is treated with a solution of 1-2% TFA in DCM for short periods (e.g., 10 x 1 minute). The reaction is monitored for the release of the Mmt cation (yellow color).

-

Washing: The resin is thoroughly washed with DCM and DMF.

-

On-Resin Oxidation: The free thiol groups are oxidized to form a disulfide bond. This can be achieved using various reagents, such as iodine in DMF or air oxidation in the presence of a base like DIPEA.

-

Final Cleavage: The peptide with the pre-formed disulfide bond is then cleaved from the resin using a standard TFA cleavage cocktail.

Logical Workflow for Cysteine Protecting Group Selection

The choice of a cysteine protecting group strategy is a critical decision in the planning of a peptide synthesis. The following diagram illustrates a logical workflow for this selection process.

Caption: Decision workflow for selecting a cysteine protection strategy.

Conclusion

The strategic use of cysteine protecting groups is fundamental to the successful solid-phase synthesis of complex peptides. A thorough understanding of the properties of different protecting groups, their cleavage conditions, and the principles of orthogonal protection is essential for researchers in peptide chemistry and drug development. The choice between acid-labile groups like Trityl for straightforward syntheses and orthogonal groups like Acm and tBu for the regioselective formation of multiple disulfide bonds will dictate the overall synthetic route and its outcome. Careful planning and execution of the protection and deprotection steps are paramount to achieving high yields of pure, correctly folded cysteine-containing peptides.

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Bot Detection [iris-biotech.de]

- 7. nbinno.com [nbinno.com]

- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. bachem.com [bachem.com]

- 12. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Emergence of sec-isoamyl Mercaptan (SIT) as a Superior Thiol Protecting Group in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount to successful peptide synthesis. In the realm of thiol protection for cysteine residues, sec-isoamyl mercaptan (SIT) has surfaced as a highly efficient and versatile tool, offering distinct advantages over traditional protecting groups. This technical guide provides an in-depth exploration of SIT, complete with experimental protocols, comparative data, and workflow visualizations to facilitate its integration into complex peptide synthesis strategies.

Introduction to Thiol Protection and the Role of SIT

The sulfhydryl group of cysteine is a frequent site for both desired and undesired chemical modifications during peptide synthesis. Protecting this thiol functionality is crucial to prevent side reactions and to orchestrate the correct formation of disulfide bridges in peptides containing multiple cysteine residues. The ideal thiol protecting group should be stable under the conditions of peptide chain elongation and cleavage from the solid support, yet readily and selectively removable under mild conditions.

Sec-isoamyl mercaptan (SIT) is a disulfide-based protecting group that has demonstrated exceptional utility in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS). Its stability in the presence of piperidine, used for Fmoc removal, and its lability towards mild reducing agents like dithiothreitol (DTT) make it an attractive alternative to commonly used groups such as trityl (Trt) and tert-butylthio (StBu).

Core Advantages of SIT Protection

The adoption of SIT as a thiol protecting group is underpinned by several key benefits:

-

High Stability: The SIT group is robust under the basic conditions required for Fmoc deprotection, minimizing premature deprotection during peptide synthesis.

-

Mild Deprotection: Removal of the SIT group is achieved under mild reductive conditions using DTT, which is compatible with most other protecting groups and sensitive peptide sequences.

-

Superior Deprotection Efficiency: Compared to the sterically hindered StBu group, SIT exhibits significantly faster and more complete deprotection, leading to higher yields and purer products.

-

Reduced Racemization: Studies have indicated that the use of SIT-protected cysteine can lead to lower levels of racemization at the cysteine alpha-carbon compared to other protecting groups, a critical factor in maintaining the biological activity of the final peptide.

Comparative Analysis of Thiol Protecting Groups

The selection of an appropriate thiol protecting group is a critical decision in the design of a peptide synthesis strategy. The following tables provide a quantitative comparison of SIT with other commonly used thiol protecting groups.

| Protecting Group | Deprotection Conditions | Deprotection Time (in DMF) | Deprotection Time (in DMF/H₂O 95:5) |

| SIT | 50 mM DTT, 100 mM NaHCO₃ | 160 min (Complete) | < 40 min (Complete) |

| StBu | 50 mM DTT, 100 mM NaHCO₃ | > 500 min (~60% complete) | 250 min (Complete) |

| Trt | TFA/TIS/H₂O (95:2.5:2.5) | Cleavage from resin | Cleavage from resin |

Table 1: Comparison of Deprotection Efficiency of SIT and StBu with DTT. The data highlights the significantly faster and more complete deprotection of SIT compared to StBu under identical reductive conditions. The addition of water accelerates the deprotection of both groups, but the advantage of SIT remains pronounced.[1]

| Protecting Group | Racemization (%) |

| SIT | Lower |

| StBu | Higher |

| Trt | Variable |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving SIT.

Synthesis of Fmoc-Cys(SIT)-OH

Materials:

-

Fmoc-Cys-OH

-

N-chlorosuccinimide (NCS)

-

sec-isoamyl mercaptan (3-methyl-2-butanethiol)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve NCS (6.0 mmol) in DCM (22 mL) and cool the solution to -50 °C.

-

Slowly add sec-isoamyl mercaptan (5.8 mmol) to the cooled NCS solution.

-

Stir the reaction mixture at -50 °C for 15 minutes.

-

In a separate flask, dissolve Fmoc-Cys-OH (2.9 mmol) in THF (25 mL) and cool to -50 °C.

-

Quickly pour the thiol-NCS mixture into the stirring solution of Fmoc-Cys-OH.

-

Continue stirring the reaction mixture for 2 hours, maintaining the temperature at -50 °C.

-

Allow the reaction to warm to room temperature.

-

Wash the reaction mixture three times with acidified water.

-

Collect the organic layer, dry it over MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of n-Hexane/EtOAc as the mobile phase to yield the pure Fmoc-Cys(SIT)-OH.[3]

On-Resin Deprotection of SIT

Materials:

-

SIT-protected peptide-resin

-

Dithiothreitol (DTT)

-

N,N-Dimethylformamide (DMF)

-

1 M Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Swell the SIT-protected peptide-resin in DMF.

-

Prepare a deprotection cocktail of 50 mM DTT and 100 mM NaHCO₃ in DMF.

-

Treat the resin with the deprotection cocktail.

-

Gently agitate the resin at room temperature.

-

Monitor the deprotection progress by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.

-

The reaction is typically complete within 160 minutes. For faster deprotection, a solvent system of DMF/H₂O (95:5) can be used, which typically completes the reaction in under 40 minutes.[1]

-

Once deprotection is complete, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Solution-Phase Deprotection of SIT

Materials:

-

SIT-protected peptide (lyophilized)

-

Dithiothreitol (DTT)

-

1 M Sodium bicarbonate (NaHCO₃) solution

-

Water/Acetonitrile (MeCN) mixture

Procedure:

-

Dissolve the lyophilized SIT-protected peptide in a minimal amount of a water/MeCN mixture.

-

Add a solution of 50 mM DTT and 100 mM NaHCO₃.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by HPLC.

-

Upon completion, the deprotected peptide can be purified by preparative HPLC.

Visualizing Workflows with Graphviz

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Conclusion

sec-isoamyl mercaptan (SIT) represents a significant advancement in thiol protection chemistry for peptide synthesis. Its favorable characteristics, including high stability, mild deprotection conditions, superior efficiency, and the potential for reduced racemization, position it as a valuable tool for the synthesis of complex, cysteine-containing peptides. The detailed protocols and comparative data provided in this guide are intended to empower researchers and drug development professionals to effectively implement SIT protection in their synthetic strategies, ultimately contributing to the successful development of novel peptide-based therapeutics and research agents.

References

The Strategic Advantage of Disulfide-Based Protecting Groups in Modern Synthesis

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the realms of peptide and oligonucleotide manufacturing and the development of sophisticated drug delivery systems, the strategic use of protecting groups is paramount. Among these, disulfide-based protecting groups have emerged as a versatile and powerful tool for the protection of thiol functionalities. Their unique cleavage mechanism, which relies on the reversible nature of the disulfide bond itself, offers a mild and orthogonal deprotection strategy that is highly valued in multi-step synthetic campaigns. This technical guide provides an in-depth exploration of the advantages of disulfide-based protecting groups, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological pathways.

Core Advantages of Disulfide-Based Protecting Groups

Disulfide-based protecting groups offer several key advantages that make them highly attractive for complex chemical syntheses:

-

Mild Cleavage Conditions: The defining feature of this class of protecting groups is their lability under mild reductive conditions. Unlike many other thiol protecting groups that require harsh acidic or basic conditions for removal, disulfide-based groups can be cleaved using gentle reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol. This mildness is crucial for the synthesis of sensitive biomolecules that may be damaged by aggressive deprotection methods.

-

Orthogonality: In the context of multi-step synthesis, orthogonality is the ability to deprotect one functional group without affecting others. Disulfide-based protecting groups are orthogonal to many commonly used protecting groups in peptide and oligonucleotide synthesis, such as the acid-labile tert-butoxycarbonyl (Boc) and trityl (Trt) groups, and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality allows for precise, sequential manipulation of different parts of a molecule, which is essential for the regioselective formation of multiple disulfide bonds in complex peptides.

-

Biocompatibility: The cleavage of disulfide bonds is a naturally occurring process in biological systems, often mediated by endogenous reducing agents like glutathione. This inherent biocompatibility makes disulfide-based linkers ideal for applications in drug delivery, where the protecting group or linker must be cleaved within the cellular environment to release the active therapeutic agent.

-

Versatility in Applications: Beyond simple thiol protection, disulfide-based strategies are employed in a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the formation of self-assembled monolayers on gold surfaces, and the development of stimuli-responsive biomaterials.

Quantitative Comparison of Common Thiol Protecting Groups

The selection of an appropriate thiol protecting group is a critical decision in the design of a synthetic route. The following tables provide a comparative summary of the stability and cleavage conditions for several commonly used disulfide-based and other thiol protecting groups.

Table 1: Stability of Thiol Protecting Groups under Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Conditions

| Protecting Group | Chemical Structure | Stability in 20% Piperidine/DMF (Fmoc Deprotection) | Stability in TFA (Cleavage from Resin) |

| Trityl (Trt) | -S-C(C₆H₅)₃ | Stable | Labile |

| tert-Butylthio (StBu) | -S-S-C(CH₃)₃ | Stable | Stable |

| sec-Isoamylthio (SIT) | -S-S-CH(CH₃)CH₂CH(CH₃)₂ | Stable | Stable |

| 4-Methoxytrityl (Mmt) | -S-C(C₆H₅)₂(C₆H₄OCH₃) | Labile to repeated exposure | Very Labile |

| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Stable | Stable |

Table 2: Cleavage Conditions and Efficiency of Thiol Protecting Groups

| Protecting Group | Cleavage Reagent(s) | Typical Cleavage Time | Notes |

| Trityl (Trt) | TFA / Scavengers (e.g., TIS, EDT) | 1-4 hours | Cleaved simultaneously with peptide cleavage from many resins. |

| tert-Butylthio (StBu) | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) | Often slow (hours to days) | Known for its high stability, but can be difficult to remove completely.[1] |

| sec-Isoamylthio (SIT) | Reducing agents (e.g., DTT) | Rapid (minutes to a few hours) | Offers a good balance of stability and ease of removal.[1] |

| 4-Methoxytrityl (Mmt) | Dilute TFA (e.g., 1-2% in DCM) | < 30 minutes | Useful for orthogonal on-resin disulfide bond formation. |

| Acetamidomethyl (Acm) | Iodine, Hg(II), Ag(I) | Variable | Often used for orthogonal strategies where reductive cleavage is not desired. |

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a disulfide-protected amino acid and its application in peptide synthesis.

Protocol 1: Synthesis of Fmoc-Cys(SIT)-OH

This protocol describes the preparation of Nα-Fmoc-S-(sec-isoamylthio)-L-cysteine, a key building block for incorporating a readily cleavable disulfide protecting group.

Materials:

-

Fmoc-Cys(Trt)-OH

-

sec-isoamyl mercaptan

-

Iodine

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Diethyl ether

-

Hexanes

Procedure:

-

Dissolve Fmoc-Cys(Trt)-OH (1 equivalent) and sec-isoamyl mercaptan (1.1 equivalents) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of iodine (1.2 equivalents) in DCM dropwise over 30 minutes with stirring.

-

Add DIPEA (2 equivalents) and allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Fmoc-Cys(SIT)-OH as a white solid.

Protocol 2: On-Resin Orthogonal Disulfide Bond Formation using Mmt and Acm Protecting Groups

This protocol outlines a strategy for the regioselective formation of a disulfide bond on the solid support by selectively deprotecting an Mmt group, followed by oxidation, while an Acm-protected cysteine remains intact for a subsequent disulfide bond formation.

Materials:

-

Peptide-resin containing Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions

-

1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 5% Triisopropylsilane (TIS)

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DMF.

-

Selective Mmt Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 1% TFA in DCM containing 5% TIS for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the Mmt cation is no longer observed in the filtrate.

-

Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.

-

-

On-Resin Oxidation to Form the First Disulfide Bond:

-

Swell the resin in DMF.

-

Add a solution of NCS (1.5 equivalents relative to the resin loading) in DMF.

-

Agitate the mixture at room temperature for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

The resin now contains a peptide with one disulfide bond, while the second cysteine remains protected with the Acm group, ready for further elongation or a second cyclization after cleavage from the resin.

Protocol 3: Cleavage of a Peptide with a Cys(Trt) Residue from the Resin

This protocol describes the standard procedure for cleaving a peptide from an acid-labile resin and simultaneously removing the Trt protecting group from a cysteine residue to yield a peptide with a free thiol.

Materials:

-

Peptide-resin with a Cys(Trt) residue

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. For peptides containing tryptophan, 2.5% 1,2-ethanedithiol (EDT) can be added.

-

Cold diethyl ether

Procedure:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Agitate the suspension at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the TFA solution).

-

A white precipitate of the peptide should form.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting peptide will have a free thiol group at the cysteine residue.

Visualizing Key Pathways and Workflows

Diagrammatic representations are invaluable for understanding complex chemical and biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of thiol-disulfide exchange, a typical workflow for solid-phase peptide synthesis, and the crucial glutathione redox cycle.

Thiol-Disulfide Exchange Mechanism

Caption: Mechanism of thiol-disulfide exchange.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.

The Glutathione Redox Cycle

Caption: The glutathione redox cycle for cellular antioxidant defense.

Conclusion

Disulfide-based protecting groups represent a cornerstone of modern synthetic chemistry, offering a unique combination of stability, mild cleavage conditions, and orthogonality. Their application in the synthesis of complex peptides and in the design of sophisticated drug delivery systems continues to expand, driven by the need for more efficient and selective chemical methodologies. For researchers and drug development professionals, a thorough understanding of the advantages and practical applications of these protecting groups is essential for the successful development of the next generation of therapeutics and advanced materials. The strategic implementation of disulfide-based protection strategies will undoubtedly continue to enable groundbreaking advancements in science and medicine.

References

Methodological & Application

Application Notes and Protocols for Cysteine-Rich Peptide Synthesis Using Fmoc-L-Cys(SIT)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich peptides (CRPs) represent a diverse and rapidly growing class of therapeutic candidates and research tools. Their rigid, well-defined three-dimensional structures, stabilized by a network of disulfide bonds, confer remarkable stability and target specificity. However, the chemical synthesis of these peptides is notoriously challenging, primarily due to the propensity of cysteine residues for side reactions, including premature oxidation and racemization.[1][2] A key strategy to overcome these hurdles lies in the judicious choice of thiol protecting groups for the cysteine side chains.

This document provides detailed application notes and protocols for the use of Fmoc-L-Cys(SIT)-OH , a disulfide-based protecting group, in the solid-phase peptide synthesis (SPPS) of cysteine-rich peptides. The sec-isoamyl mercaptan (SIT) protecting group offers a significant advantage due to its facile and rapid removal under mild reducing conditions, providing an orthogonal protection strategy essential for the synthesis of peptides with multiple disulfide bridges.[3][4]

Advantages of Fmoc-L-Cys(SIT)-OH

The SIT protecting group presents several key advantages over other commonly used cysteine protecting groups, such as S-tert-butyl (StBu):

-

Rapid Deprotection: The SIT group is removed significantly faster than the StBu group upon treatment with dithiothreitol (DTT).[3] This increased lability is attributed to the lower steric hindrance of the secondary thiol compared to the tertiary thiol of the StBu group.

-

Orthogonality: Fmoc-L-Cys(SIT)-OH is fully compatible with the standard Fmoc/tBu SPPS strategy. The SIT group is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid - TFA), allowing for selective deprotection of the thiol at the desired stage.[3][4]

-

Expanded Toolbox for Multi-Disulfide Peptides: The unique deprotection conditions of the SIT group expand the repertoire of orthogonal protecting groups available for the regioselective formation of multiple disulfide bonds in complex peptides.[3][4]

Data Presentation: Comparative Deprotection Kinetics

The efficiency of the SIT group's removal compared to the more traditional StBu group is a key performance indicator. The following table summarizes the deprotection kinetics using DTT as the reducing agent.

| Protecting Group | Deprotection Conditions | Time for Complete Removal | Reference |

| SIT | 0.1 M DTT in DMF | 160 min | [3] |

| StBu | 0.1 M DTT in DMF | > 500 min (only 60% removed) | [3] |

| SIT | 0.1 M DTT in DMF/H₂O (95:5) | < 40 min | [3][4] |

| StBu | 0.1 M DTT in DMF/H₂O (95:5) | 250 min | [3][4] |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Cys(SIT)-OH

This protocol outlines the manual synthesis of a cysteine-rich peptide on a Rink Amide resin. The procedure can be adapted for automated peptide synthesizers.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids, including Fmoc-L-Cys(SIT)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water (HPLC grade)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 x 1 min).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-L-Cys(SIT)-OH at the desired positions.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

On-Resin Deprotection of the SIT Group

This protocol is for the selective removal of the SIT protecting group while the peptide is still attached to the solid support, enabling on-resin disulfide bond formation.

Materials:

-

Peptidyl-resin with Cys(SIT) residues

-

N,N-Dimethylformamide (DMF)

-

Dithiothreitol (DTT)

-

Water (HPLC grade)

Procedure:

-

Swell the peptidyl-resin in DMF.

-

Prepare a deprotection solution of 0.1 M DTT in DMF containing 5% water.

-